molecular formula C20H23N5O2S B2914382 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 878698-36-3

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2914382
CAS No.: 878698-36-3
M. Wt: 397.5
InChI Key: VWAHJUUDQQLYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound with potential applications across various scientific disciplines. This complex molecule, due to its unique structural components, offers valuable insights and versatility in chemical, biological, medicinal, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic synthesis techniques, incorporating various reagents and catalysts under controlled conditions. Typical steps may include:

  • Formation of Tetrazole Ring: : This involves cycloaddition reactions of azides with nitriles, using a suitable solvent like toluene under reflux conditions.

  • Thioacetylation: : This step introduces the thioamide group by reacting the formed tetrazole with thioacetic acid derivatives.

  • Acetylation: : The final step involves acetylating the thio-substituted tetrazole with N-(4-isopropylphenyl)acetic anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using batch or continuous flow processes, optimizing yield and minimizing by-products. Catalysts like palladium on carbon (Pd/C) may be employed to facilitate the reactions, while ensuring the process is economically viable.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : When subjected to oxidizing agents like hydrogen peroxide, the thio group can be converted to sulfoxide or sulfone derivatives.

  • Reduction: : Using reducing agents such as sodium borohydride can potentially reduce the ketone or ester functionalities within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the halogenated positions on the aromatic ring.

Common Reagents and Conditions Used

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide, under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents like ether.

  • Substitution: : Halogenated solvents or aqueous solutions under controlled pH conditions.

Major Products Formed

Oxidation typically results in sulfoxide or sulfone derivatives, reduction yields alcohols or hydrocarbons, and substitution reactions form a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for more complex molecules, aiding in the synthesis of novel compounds with potential chemical properties.

Biology

Due to its structural diversity, it can act as a probe or inhibitor in biological assays, helping to elucidate biochemical pathways and interactions.

Medicine

Preclinical studies might explore its potential as a drug candidate, examining its pharmacokinetics and pharmacodynamics.

Industry

In materials science, this compound could be used in the development of polymers, coatings, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets, such as enzymes or receptors. Its structural components enable it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, thus influencing biological pathways or chemical reactions.

Comparison with Similar Compounds

When compared with other tetrazole derivatives, 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide stands out due to its unique thioamide and ethoxyphenyl groups. Similar compounds like 5-(4-ethoxyphenyl)-1H-tetrazole and 2-(4-isopropylphenyl)-N-acetylacetamide lack this dual substitution, which imparts distinct reactivity and application potential.

Would you like to dive deeper into any specific section?

Properties

IUPAC Name

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-4-27-18-8-6-5-7-17(18)25-20(22-23-24-25)28-13-19(26)21-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAHJUUDQQLYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.